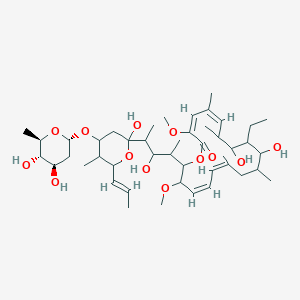

Rutin trihydrate

Overview

Description

Mechanism of Action

Target of Action

Rutin trihydrate, a flavonoid, primarily targets Carbonyl reductase [NADPH] 1 and Aldo-keto reductase family 1 member C3 . These enzymes play a crucial role in the body’s metabolic processes. This compound also interacts with free radicals and various protein systems .

Mode of Action

This compound exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . It interacts with its targets and free radicals to exhibit these effects. This compound is also an antagonist of calmodulin , which mediates the transfer of Ca2+ through cell membranes and initiates intracellular processes.

Biochemical Pathways

This compound affects the oxidative stress pathways . It addresses gut dysbiosis-generated reactive oxygen species (ROS) and its implications on neurodegeneration . This compound can efficiently scavenge free radicals and maintain redox homeostasis .

Pharmacokinetics

This compound is relatively poorly absorbed in the intestines. The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits .

Result of Action

This compound has several molecular and cellular effects. It helps inhibit the production of inflammatory mediators and enzymes, thereby reducing inflammation in the body . This can help alleviate symptoms of inflammatory conditions such as arthritis and may also contribute to the prevention of chronic diseases . It also has demonstrated cardioprotective and neuroprotective effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the synthesis of this compound-conjugated zinc oxide nanoparticles (RTH-ZnO) was found to be more effective via the spray-drying method compared to the freeze-drying method . The synthesized RTH-ZnO was found to be structurally, electrochemically, and thermally stable .

Biochemical Analysis

Biochemical Properties

Rutin trihydrate interacts with various biomolecules in biochemical reactions. For instance, it forms a complex with chitooligosaccharide (COS) through hydrogen bonds between the A, B rings of rutin and COS . This interaction enhances the water solubility, weakens the bitterness, and enhances the antioxidant and antibacterial activity of this compound .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interacting with various cellular processes. For instance, it has been found to have antioxidant and anti-diabetic activities . It also has a non-toxic effect on mouse macrophages RAW 264.7 cells up to a concentration of 100 μg/ml .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to interact with silane for the loading of this compound for delivery application .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to be structurally, electrochemically, and thermally stable .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rutin can be synthesized through various methods, including the extraction from plant sources and chemical synthesis. One common method involves the extraction from buckwheat or citrus fruits, followed by purification processes . Another method involves the chemical synthesis of rutin from quercetin and rutinose .

Industrial Production Methods: In industrial settings, rutin is often produced through the extraction from plant materials using solvents such as ethanol or methanol. The extracted rutin is then purified using techniques like crystallization or chromatography . Additionally, the complexation of rutin with chitooligosaccharide (COS) has been explored to improve its solubility and bioactivity .

Chemical Reactions Analysis

Types of Reactions: Rutin undergoes various chemical reactions, including:

Oxidation: Rutin can be oxidized to form quercetin and other oxidation products.

Reduction: Rutin can be reduced to its corresponding dihydro derivatives.

Substitution: Rutin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including acyl chlorides and alkyl halides, are used for substitution reactions.

Major Products Formed:

Oxidation: Quercetin and other oxidation products.

Reduction: Dihydro derivatives of rutin.

Substitution: Substituted rutin derivatives.

Scientific Research Applications

Rutin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

- Quercetin

- Hesperidin

- Diosmin

- Troxerutin

Rutin’s unique combination of antioxidant, anti-inflammatory, and vascular protective properties makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name |

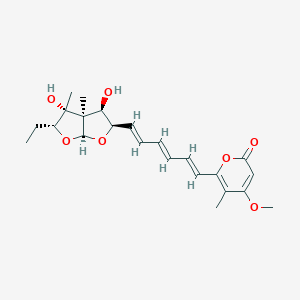

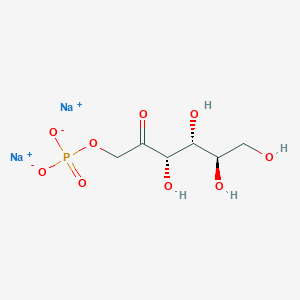

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBWFFSGHKUSY-JPRRWYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179735 | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250249-75-3, 207671-50-9 | |

| Record name | Rutoside trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin-3-rutinoside hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rutin trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTOSIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rutin Trihydrate?

A1: this compound is a naturally occurring flavonoid, a type of polyphenol, found in various plants like buckwheat, citrus fruits, and passionflower. It's often recognized for its vibrant yellow color and is being extensively studied for its potential health benefits.

Q2: What are the proposed mechanisms behind this compound's biological activities?

A: this compound is believed to exert its effects primarily through its antioxidant properties. It can scavenge free radicals [], potentially protecting cells from oxidative damage. Researchers are also investigating its potential anti-inflammatory [, , ], antidiabetic [, ], and neuroprotective [, ] effects.

Q3: How does this compound's structure contribute to its antioxidant activity?

A: The presence of multiple hydroxyl groups (-OH) in its structure allows this compound to donate electrons to free radicals, neutralizing them and interrupting the chain reaction of oxidative damage []. This ability to donate electrons is a key characteristic of many antioxidants.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₂₇H₃₀O₁₆·3H₂O. Its molecular weight is 664.58 g/mol.

Q5: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Several techniques are used, including:

- UV-Vis Spectroscopy: this compound exhibits characteristic absorbance peaks in the UV-Vis region, which can be used for its identification and quantification [, ].

- HPLC (High-Performance Liquid Chromatography): This technique is widely used to separate, identify, and quantify this compound in complex mixtures, such as plant extracts [, , , , , ].

- NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure and conformation of this compound [].

- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR can be used to identify functional groups and study the interactions between this compound and other molecules [].

Q6: What are the challenges associated with the oral bioavailability of this compound, and are there any formulation strategies to overcome them?

A: this compound has limited water solubility, which can hinder its absorption in the body [, ]. This can be addressed through various formulation strategies like:

- Nanoemulsions: These formulations encapsulate this compound in nano-sized droplets, improving its solubility and absorption [].

- Liposomes: These spherical vesicles can encapsulate this compound, protecting it from degradation and facilitating its delivery to target tissues [].

- Emulgels: These formulations combine the properties of emulsions and gels, offering enhanced drug loading and controlled release [].

Q7: Are there any reported cases of resistance or cross-resistance to this compound?

A7: While this compound is generally considered safe, research on its long-term use and potential for resistance is ongoing.

Q8: What preclinical models are used to study the biological activity of this compound?

A8: Researchers utilize various in vitro and in vivo models, including:

- Cell-based Assays: These are used to investigate the effects of this compound on specific cell types, like kidney cells [] and neutrophils [].

- Animal Models: Rodent models are often used to study the effects of this compound on various conditions, such as diabetes [] and cardiac toxicity [, ].

- Zebrafish Larvae: This model is gaining popularity for investigating the impact of this compound on antioxidant enzymes [] and neurotoxicity [].

Q9: Are there any known drug interactions with this compound?

A: Research on potential drug interactions, particularly with medications metabolized by the liver, is ongoing [].

Q10: How is this compound quantified in various matrices?

A10: Analytical methods for quantification commonly involve:

- HPLC (High-Performance Liquid Chromatography): This is the most widely used technique, often coupled with UV or diode-array detectors, for precise quantification in complex samples [, , , ].

- Spectrophotometry: This method is simpler and more cost-effective but may be less specific than HPLC [, ].

Q11: Are there validated analytical methods for this compound analysis?

A: Yes, researchers have developed and validated various HPLC and spectrophotometric methods for this compound analysis [, , ]. Validation ensures the accuracy, precision, and reliability of the analytical data.

Q12: What are the environmental implications of this compound use and disposal?

A: Research on the environmental fate and potential impact of this compound is limited. Investigating its biodegradability and ecotoxicological effects is crucial for responsible use and disposal [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)